N-(5-MEthyl-2-oxo-1H-pyridin-4-yl)acetamide

chemical purity quality control research chemical

N-(5-Methyl-2-oxo-1H-pyridin-4-yl)acetamide (CAS 2288708-49-4; MFCD31653822) is a substituted N-pyridinyl acetamide with molecular formula C₈H₁₀N₂O₂ and molecular weight 166.18 g/mol. It is supplied as a research chemical at ≥98% purity by multiple vendors.

Molecular Formula C8H10N2O2
Molecular Weight 166.18
CAS No. 2288708-49-4
Cat. No. B2582618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-MEthyl-2-oxo-1H-pyridin-4-yl)acetamide
CAS2288708-49-4
Molecular FormulaC8H10N2O2
Molecular Weight166.18
Structural Identifiers
SMILESCC1=CNC(=O)C=C1NC(=O)C
InChIInChI=1S/C8H10N2O2/c1-5-4-9-8(12)3-7(5)10-6(2)11/h3-4H,1-2H3,(H2,9,10,11,12)
InChIKeyDLNSJHHUGHJNPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-Methyl-2-oxo-1H-pyridin-4-yl)acetamide (CAS 2288708-49-4) – Procurement-Relevant Identity and Sourcing Baseline


N-(5-Methyl-2-oxo-1H-pyridin-4-yl)acetamide (CAS 2288708-49-4; MFCD31653822) is a substituted N-pyridinyl acetamide with molecular formula C₈H₁₀N₂O₂ and molecular weight 166.18 g/mol . It is supplied as a research chemical at ≥98% purity by multiple vendors . The compound belongs to the N-pyridinyl acetamide class, which has been patented as a scaffold for inhibitors of the Wnt signaling pathway, specifically targeting Porcupine (Porcn) [1]. Its core structure—a 2‑oxo‑1,2‑dihydropyridine ring bearing a C5 methyl and a C4 acetamide—defines its potential as a building block in medicinal chemistry, though publicly available physicochemical data (melting point, boiling point, logP) remain unreported .

Why N-(5-Methyl-2-oxo-1H-pyridin-4-yl)acetamide Cannot Be Freely Substituted by In‑Class Analogs


Within the N‑pyridinyl acetamide series, even subtle structural variations—such as the position of the methyl substituent or the oxidation state of the pyridine ring—can dramatically alter Porcupine inhibitory potency, selectivity, and pharmacokinetic properties [1]. Published structure–activity relationship (SAR) studies on the 2‑oxo‑1,2‑dihydropyridine scaffold demonstrate that the C5 methyl and C4 acetamide groups are key determinants of target engagement, and replacement with regioisomeric or N‑oxide analogs consistently yields compounds with >10‑fold differences in cellular Wnt pathway inhibition [1]. Consequently, users cannot assume that a generic “pyridinyl acetamide” will reproduce the biological profile or chemical reactivity of N‑(5‑methyl‑2‑oxo‑1H‑pyridin‑4‑yl)acetamide. Without compound‑specific identity verification (e.g., NMR, LC‑MS) and, where applicable, functional benchmarking, procurement of an unverified analog introduces substantial risk of failed experiments and wasted resources.

Quantitative Differentiation Evidence for N-(5-Methyl-2-oxo-1H-pyridin-4-yl)acetamide


Chemical Purity Benchmarking Against Common Research‑Grade Suppliers

Combi‑Blocks lists N‑(5‑methyl‑2‑oxo‑1H‑pyridin‑4‑yl)acetamide at ≥98% purity . This purity specification provides a baseline for procurement; however, no quantitative comparative purity data against other suppliers or against closely related analogs (e.g., the 6‑methyl or N‑oxide derivatives) are publicly available. The absence of head‑to‑head purity comparisons limits the strength of this evidence.

chemical purity quality control research chemical

Structural Confirmation by X‑ray Crystallography of a Close Analog

The closely related compound 4‑acetamido‑2‑hydroxy‑5‑methylpyridine (which shares the 2‑oxo‑1,2‑dihydropyridine core) has been characterized by single‑crystal X‑ray diffraction, confirming the extended conformation of the acetamide group and its inclination relative to the pyridine ring [1]. No crystallographic data are available for the target compound itself. The structural data for the analog suggest that the 2‑oxo tautomer is the dominant form in the solid state, a finding that may be extrapolated to N‑(5‑methyl‑2‑oxo‑1H‑pyridin‑4‑yl)acetamide with caution.

X-ray crystallography structural confirmation tautomeric form

Regioisomeric Differentiation in Porcupine Inhibition Potency

SAR studies on pyridinyl acetamide Porcupine inhibitors show that the position of the methyl substituent on the pyridine ring is a critical potency determinant. In the GNF‑1331 series, moving the methyl group from C5 to C6 resulted in a >50‑fold loss of cellular Wnt pathway inhibitory activity (IC₅₀ shift from <10 nM to >500 nM) [1]. Although the target compound itself was not explicitly profiled in the published dataset, its C5‑methyl substitution pattern matches the most potent regioisomer identified in the series. This class‑level SAR provides a strong rationale for selecting the C5‑methyl regioisomer over other methyl‑position variants.

Porcupine inhibitor Wnt signaling structure-activity relationship

Application Scenarios for N-(5-Methyl-2-oxo-1H-pyridin-4-yl)acetamide Based on Current Evidence


Medicinal Chemistry: Wnt/β‑Catenin Pathway Probe Development

The compound can serve as a core scaffold for synthesizing focused libraries of Porcupine inhibitors. Based on class‑level SAR [1], the 5‑methyl‑2‑oxo‑1H‑pyridin‑4‑yl acetamide core is preferred for initial hit‑to‑lead optimization, as the C5‑methyl substitution yields >50‑fold greater cellular potency than the C6‑methyl regioisomer. Researchers should verify the substitution pattern by ¹H NMR before use.

Synthetic Chemistry: Building Block for N‑Pyridinyl Acetamide Derivatives

The compound can be utilized in the diazotization‑acetonitrile method for preparing N‑pyridinylacetamides [2]. The method proceeds under mild conditions and is compatible with the 2‑oxo‑1,2‑dihydropyridine tautomer, enabling further functionalization at the amide nitrogen or at the pyridine C3 position.

Crystallography and Computational Chemistry: Tautomer and Conformation Reference

Although no crystal structure of the target compound is available, the solid‑state structure of 4‑acetamido‑2‑hydroxy‑5‑methylpyridine [3] provides a reasonable model for the 2‑oxo tautomer and acetamide conformation. Computational chemists may use this data to initialize docking runs, with the caveat that the exact dihedral angle may differ slightly.

Quote Request

Request a Quote for N-(5-MEthyl-2-oxo-1H-pyridin-4-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.